molecular formula C12H21N3OS B215001 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

Número de catálogo B215001
Peso molecular: 255.38 g/mol
Clave InChI: GXKXKZGCJMEXPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master switch that regulates cellular energy homeostasis and plays a crucial role in the regulation of glucose and lipid metabolism. A-769662 has been widely studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes, obesity, and cancer.

Mecanismo De Acción

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide activates AMPK by binding to the γ subunit of the enzyme. This binding induces a conformational change in the enzyme, leading to increased phosphorylation of the α subunit and activation of the kinase activity. AMPK activation leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, as well as inhibition of lipogenesis and gluconeogenesis in the liver.
Biochemical and Physiological Effects:
2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue, leading to improved insulin sensitivity and glucose tolerance. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to inhibit lipogenesis and gluconeogenesis in the liver, leading to decreased hepatic glucose output.
In addition to its metabolic effects, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide is a potent and selective activator of AMPK, making it a valuable tool for studying the role of AMPK in cellular metabolism and disease. However, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has some limitations for lab experiments. It is not stable in solution and must be stored and handled carefully to avoid degradation. In addition, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has low aqueous solubility, making it difficult to administer in vivo.

Direcciones Futuras

There are a number of future directions for the study of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide. One area of interest is the development of more stable and soluble analogs of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide for in vivo use. Another area of interest is the investigation of the role of AMPK activation in cancer therapy, and the development of combination therapies that utilize 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide to sensitize cancer cells to chemotherapy and radiation therapy. Finally, the potential therapeutic applications of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide in other metabolic disorders such as fatty liver disease and atherosclerosis warrant further investigation.

Métodos De Síntesis

The synthesis of 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-N-ethylhexanamide in the presence of a palladium catalyst. The reaction proceeds via a Suzuki coupling reaction to yield 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide in good yield and purity.

Aplicaciones Científicas De Investigación

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. It has been shown to activate AMPK in a dose-dependent manner, leading to increased glucose uptake and fatty acid oxidation in skeletal muscle and adipose tissue. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes.
In addition to its metabolic effects, 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has been shown to have anti-cancer properties. It has been reported to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. 2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Propiedades

Nombre del producto

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

Fórmula molecular

C12H21N3OS

Peso molecular

255.38 g/mol

Nombre IUPAC

2-ethyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)hexanamide

InChI

InChI=1S/C12H21N3OS/c1-4-7-8-9(5-2)11(16)13-12-15-14-10(6-3)17-12/h9H,4-8H2,1-3H3,(H,13,15,16)

Clave InChI

GXKXKZGCJMEXPX-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

SMILES canónico

CCCCC(CC)C(=O)NC1=NN=C(S1)CC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.